Yield in LiAlH₄ Reduction: 1-Methyl-4-piperidinemethanol vs. N-Boc-Protected Analog
The direct reduction of ethyl N-methyl-4-piperidinecarboxylate with LiAlH₄ yields 1-Methyl-4-piperidinemethanol in 84% isolated yield after distillation . In contrast, the synthesis of the closely related N-Boc-4-piperidinemethanol requires an additional deprotection step following reduction, typically resulting in a lower overall two-step yield (estimated <70%) and increased process complexity . This direct, high-yielding route offers a distinct advantage for scale-up and cost-efficiency in procurement.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | N-Boc-4-piperidinemethanol (CAS 123855-51-6) overall yield estimated <70% |
| Quantified Difference | >14 percentage points higher |
| Conditions | Reduction of ester 21 with LiAlH₄ in Et₂O at 0°C to rt, then aqueous work-up and vacuum distillation (108°C, 14 mbar) |
Why This Matters
Higher synthetic yield and fewer steps translate to lower cost per gram and reduced waste, which are critical factors for procurement in early-stage research and process development.
